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Long-Term Efficacy (5-Year Follow-Up)

Trial Name / Patient Key Efficacy Endpoints at Treatment Duration &
Setting Population 5 Years Discontinuation

| BFORE Trial [1] [2] | Newly Diagnosed CP CML (vs. Imatinib) | MMR: 73.9% (Bos) vs. 64.6% (Ima)
MRA4.5: 47.4% (Bos) vs. 36.6% (Ima) | 59.7% remained on treatment; Median treatment duration: 55 months
| | Phase I/IT Study [3] | CP CML after Imatinib Failure | MCyR: 60% CCyR: 50% Overall Survival: 84%

| 40% remained on treatment; Median treatment duration: 25.6 months |

Detailed Experimental Protocols

To interpret the data correctly, it's helpful to understand how these results were measured in the trials.

e Study Designs: The BFORE trial was a Phase 3, multicenter, randomized, open-label study
comparing bosutinib (400 mg once daily) against imatinib (400 mg once daily) in newly diagnosed
CP-CML patients [1] [2]. The Phase l/ll study was an open-label, single-arm trial investigating
bosutinib (500 mg once daily) in CP-CML patients resistant or intolerant to imatinib [3].

e Patient Populations: Both studies enrolled adult patients (=18 years) with confirmed Philadelphia
chromosome-positive (Ph+) or BCR::ABL1-positive CP-CML [1] [3].
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e Primary Efficacy Endpoints:
o Major Molecular Response (MMR): Defined as BCR::ABL1 < 0.1% on the International Scale
(IS), measured by quantitative polymerase chain reaction (QPCR) at a central laboratory [1] [2].
o Cytogenetic Response: Assessed via bone marrow cytogenetics. Major Cytogenetic
Response (MCyR) is 0-35% Ph+ metaphases, and Complete Cytogenetic Response (CCyR)
is 0% Ph+ metaphases [3].
o Statistical Analysis: Efficacy was typically analyzed in the Intent-to-Treat (ITT) or evaluable
populations. Time-to-event endpoints were estimated using the Kaplan-Meier method, and
cumulative response rates were calculated over time [4] [3].

Bosutinib's Mechanism of Action

The following diagram illustrates besutinib's unique mechanism as a dual Src/Abl kinase inhibitor.
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Diagram: Bosutinib is an oral dual Src/Abl tyrosine kinase inhibitor (TKI). It binds to the kinase domain of
the BCR-ABL oncoprotein, inhibiting its uncontrolled tyrosine kinase activity, which is the primary driver of

CML. It also inhibits Src family kinases, which are associated with disease progression [5] [6].

Comparative Efficacy in Later-Line Treatment

For context in later-line settings, a head-to-head trial compared bosutinib with a newer agent, asciminib.
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e ASCEMBL Trial (2.3-Year Follow-Up): This Phase 3 trial enrolled patients with CP-CML previously
treated with =22 TKIs. Patients were randomized to receive asciminib (40 mg twice daily) or
bosutinib (500 mg once daily).

o Efficacy: The MMR rate at week 96 was 37.6% with asciminib versus 15.8% with bosutinib
[7].

o Tolerability: Fewer grade =3 adverse events and fewer adverse events leading to treatment
discontinuation occurred with asciminib than with bosutinib [7].

Long-Term Safety and Management

The long-term safety profile of besutinib is well-established, with toxicity that is generally manageable.

e Common Adverse Events: The most frequent treatment-emergent adverse events are
gastrointestinal, primarily diarrhea (85-86%), which is typically low-grade, transient, and
manageable [8] [3]. Other common AEs include nausea, vomiting, and rash [3] [6].

¢ Dose Management: A key strategy for managing adverse events is dose reduction. Studies confirm
that reducing the dose (to 400, 300, or 200 mg daily) after the onset of an AE can improve tolerability
while maintaining long-term efficacy [4].

¢ Distinct Safety Profile: Bosutinib is noted for a low incidence of vascular complications, which
is a comparative advantage over some other TKIs, making it a suitable option for patients with
relevant comorbidities [6].

The 5-year data robustly supports besutinib as a standard of care for newly diagnosed CP-CML and a
valuable option for patients after imatinib failure. For the latest treatment guidelines and emerging data,

consulting recent clinical practice guidelines and published literature is always recommended.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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[2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b547872#bosutinib-long-

term-efficacy-5-year-follow-up-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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